molecular formula C10H14O2 B8657738 3-(3-(Hydroxymethyl)phenyl)propan-1-ol

3-(3-(Hydroxymethyl)phenyl)propan-1-ol

Cat. No. B8657738
M. Wt: 166.22 g/mol
InChI Key: CDDXYVDYUCJYRQ-UHFFFAOYSA-N
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Patent
US08476265B2

Procedure details

A solution of 3-(3-(hydroxymethyl)phenyl)prop-2-yn-1-ol [Aromatic Intermediate 18, step a] (0.44 g) in ethanol (20 mL) was hydrogenated using an H-Cube™ Hydrogenation Reactor (ThalesNano Nanotechnology Inc) with 10% Pd/C catalyst at 50° C. and 40 bar. The solution was passed through the H-cube three times, and concentrated in vacuo to afford the subtitled compound as a pale yellow oil. Yield (0.40 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([C:9]#[C:10][CH2:11][OH:12])[CH:6]=[CH:7][CH:8]=1>C(O)C.[Pd]>[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][CH2:11][OH:12])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC=1C=C(C=CC1)C#CCO
Step Two
Name
Intermediate 18
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 50° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OCC=1C=C(C=CC1)CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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